molecular formula C10H10BrN B1525578 4-Bromo-2-isopropylbenzonitrile CAS No. 1349717-06-1

4-Bromo-2-isopropylbenzonitrile

Cat. No. B1525578
M. Wt: 224.1 g/mol
InChI Key: LGBLAVHYDPWSPW-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzonitrile is a chemical compound with the CAS Number: 1349717-06-1. It has a molecular weight of 224.1 . The compound is typically stored at temperatures between 2-8°C and has a purity of 95%. It is usually in a liquid form at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-isopropylbenzonitrile is represented by the formula C10H10BrN . The InChI key and code can be found in the product’s properties .


Physical And Chemical Properties Analysis

4-Bromo-2-isopropylbenzonitrile has a molecular weight of 224.1 g/mol . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Specific Scientific Field: Material Science, specifically the study of organic nonlinear optical materials .
  • Summary of the Application: 4-Bromo-2-isopropylbenzonitrile is used in the fabrication of organic nonlinear optical crystals . These materials are designed to exhibit enhanced nonlinear optical effects while maintaining desirable optical and mechanical properties .
  • Methods of Application or Experimental Procedures: The crystal was prepared at room temperature using the slow evaporation method . The crystalline nature of the grown crystal was verified, and the unit cell characteristics were provided .
  • Results or Outcomes: The grown crystal exhibited a UV cutoff wavelength at 221.6 nm, and the bandgap of the crystal was estimated at 4.87 eV using the Taucs’ plot . Photoluminescence spectra exhibited violet and red emissions . The crystal was found to be stable up to 125.59 °C .

Safety And Hazards

The safety data sheet for 4-Bromo-2-isopropylbenzonitrile indicates that it is a hazardous substance. It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements and precautionary statements can be found in the product’s safety information .

properties

IUPAC Name

4-bromo-2-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBLAVHYDPWSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropylbenzonitrile

CAS RN

1349717-06-1
Record name 4-bromo-2-(propan-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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